

# Statistical Analysis Plan for Aficamten Clinical Trial Data: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document outlines the statistical analysis plan (SAP) for clinical trial data of **Aficamten**, a novel cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathy (HCM). These guidelines are intended to ensure a thorough and standardized analysis of the safety and efficacy data, providing a robust framework for the interpretation of trial outcomes.

## **Data Presentation**

All quantitative data from the **Aficamten** clinical trials will be summarized in structured tables to facilitate clear comparison between treatment and placebo or active-comparator arms. These tables will include descriptive statistics for baseline characteristics, efficacy endpoints, and safety data.

Table 1: Baseline Demographics and Clinical Characteristics



Characteristic	Aficamten (N=)	Comparator/Placeb o (N=)	Total (N=)
Age (years), Mean (SD)			
Sex, n (%)			
Male			
Female			
Race, n (%)			
White	•		
Asian	•		
Black or African American			
Other			
NYHA Class, n (%)			
Class II			
Class III			
Baseline pVO <sub>2</sub> , Mean (SD)			
Baseline LVOT Gradient (mmHg), Mean (SD)			
Resting			
Valsalva			
Concomitant Medications, n (%)			
Beta-blockers			



# Methodological & Application

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Table 2: Analysis of Primary and Secondary Efficacy Endpoints



Endpoint	Timepoint	Aficamten (N=)	Comparator /Placebo (N=)	Treatment Difference (95% CI)	p-value
Primary Endpoint					
Change from Baseline in pVO <sub>2</sub> (mL/kg/min)	Week 24				
Secondary Endpoints		_			
Change from Baseline in KCCQ-CSS	Week 24				
Proportion of Patients with ≥1 NYHA Class Improvement	Week 24	_			
Change from Baseline in Valsalva LVOT Gradient (mmHg)	Week 24	_			
Change from Baseline in NT-proBNP (pg/mL)	Week 24	_			
Change from Baseline in LVEF (%)	Week 24	_			



Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event (MedDRA Preferred Term)	Aficamten (N=) n (%)	Comparator/Placebo (N=) n (%)
Any TEAE	_	
Serious TEAEs		
Specific TEAEs of Interest	_	
Dizziness		
Fatigue		
Headache	_	
LVEF <50%	_	

# Experimental Protocols Study Design and Population

The clinical trials of **Aficamten**, such as SEQUOIA-HCM and MAPLE-HCM, are typically randomized, double-blind, placebo-controlled or active-comparator studies.[1] Participants are adults with symptomatic obstructive or non-obstructive hypertrophic cardiomyopathy.[2][3] Key inclusion criteria generally include a documented HCM diagnosis with specified left ventricular wall thickness, elevated left ventricular outflow tract (LVOT) gradient at rest or with provocation (for obstructive HCM), and symptomatic status (NYHA Class II or III).[4]

# Randomization and Blinding

Patients are randomized in a 1:1 ratio to receive either **Aficamten** or a matching placebo/active comparator.[1] The randomization is typically stratified by factors such as baseline NYHA class or background medication use. Both patients and investigators remain blinded to the treatment assignment throughout the study duration.

# **Efficacy Endpoints**

The primary and key secondary endpoints for **Aficamten** clinical trials are designed to assess improvements in exercise capacity, symptoms, and cardiac function.



- Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in peak oxygen uptake (pVO<sub>2</sub>) as measured by cardiopulmonary exercise testing (CPET) at 24 weeks.[1][3]
- Secondary Endpoints: A hierarchical testing procedure is often employed for the secondary endpoints to control the overall Type I error rate. Key secondary endpoints include:
  - Change from baseline in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS).[3]
  - Proportion of patients with an improvement of at least one New York Heart Association (NYHA) functional class.[3]
  - Change from baseline in the post-Valsalva LVOT gradient.[5]
  - Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[2]
  - Change in left ventricular ejection fraction (LVEF).[3]

## **Statistical Analysis Methods**

All statistical tests will be two-sided with a significance level of  $\alpha = 0.05$ .

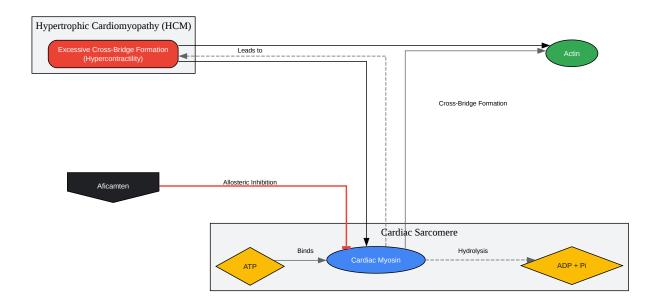
- Analysis of Continuous Endpoints: The primary endpoint (change in pVO<sub>2</sub>) and other continuous secondary endpoints will be analyzed using an Analysis of Covariance (ANCOVA) model. The model will include the treatment group as a fixed effect and the baseline value of the endpoint as a covariate. Other baseline characteristics may be included as covariates as pre-specified in the protocol. The treatment effect will be estimated using the least-squares mean difference between the Aficamten and comparator groups, along with the corresponding 95% confidence interval and p-value.[1]
- Analysis of Categorical Endpoints: Categorical endpoints, such as the proportion of patients
  with NYHA class improvement, will be analyzed using a Cochran-Mantel-Haenszel (CMH)
  test, stratified by the randomization stratification factors. The treatment difference will be
  presented as a difference in proportions with a 95% confidence interval.



- Handling of Missing Data: Missing data for the primary endpoint will be handled using a
  multiple imputation approach. For other endpoints, appropriate methods such as a mixedeffects model for repeated measures (MMRM) may be used. The assumptions underlying
  the chosen methods for handling missing data will be assessed.
- Subgroup Analyses: Pre-specified subgroup analyses will be performed for the primary endpoint to assess the consistency of the treatment effect across various demographic and baseline characteristic subgroups, including age, sex, baseline NYHA class, and background therapy.[3]
- Safety Analysis: The safety analysis will be performed on the safety population, which
  includes all randomized patients who received at least one dose of the study drug. The
  incidence of treatment-emergent adverse events (TEAEs) will be summarized by treatment
  group using MedDRA coding.

# Mandatory Visualization Aficamten Mechanism of Action in Hypertrophic Cardiomyopathy



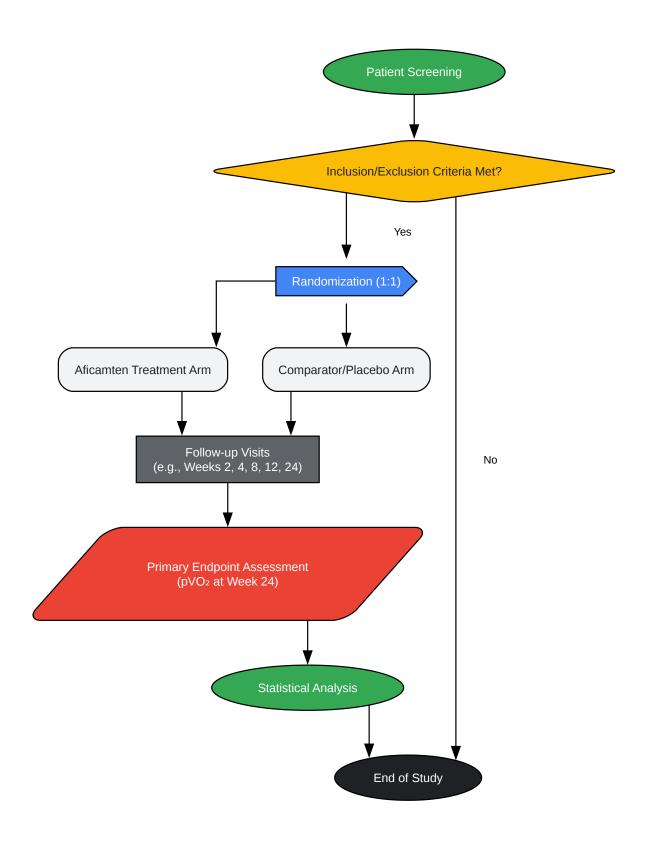


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Caption: Aficamten's mechanism of action in reducing cardiac hypercontractility.

# **Aficamten Clinical Trial Workflow**





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Caption: High-level workflow of a typical Aficamten clinical trial.



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